molecular formula C14H22O3 B14621371 1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene CAS No. 58021-11-7

1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene

Cat. No.: B14621371
CAS No.: 58021-11-7
M. Wt: 238.32 g/mol
InChI Key: ZIAFRCOXLZYAHM-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene is an organic compound with the molecular formula C14H22O3 It is a derivative of benzene, featuring a complex structure with multiple functional groups, including methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2,3-Dimethoxy-2-methylpropanol: This intermediate can be synthesized by reacting 2,3-dimethoxypropene with methanol in the presence of an acid catalyst.

    Alkylation Reaction: The 2,3-dimethoxy-2-methylpropanol is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical intermediate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene involves its interaction with various molecular targets and pathways. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxytoluene: Similar in structure but lacks the additional methylpropoxy group.

    1,2-Dimethoxybenzene: Contains two methoxy groups on the benzene ring but lacks the methyl and propoxy groups.

    2-Methoxy-4-methylphenol: Contains a methoxy and a methyl group but lacks the propoxy group.

Uniqueness

1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

58021-11-7

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-[(2,3-dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene

InChI

InChI=1S/C14H22O3/c1-12-7-5-6-8-13(12)9-17-11-14(2,16-4)10-15-3/h5-8H,9-11H2,1-4H3

InChI Key

ZIAFRCOXLZYAHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCC(C)(COC)OC

Origin of Product

United States

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